N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide is a compound that features a sulfonamide group linked to a triazole moiety through an ethyl chain. This compound is significant in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. The triazole structure is known for its stability and ability to form hydrogen bonds, which enhances its interaction with biological targets.
This compound can be synthesized through various chemical pathways, often involving click chemistry techniques that facilitate the formation of the triazole ring. The synthesis usually incorporates benzenesulfonamide derivatives and azides or alkynes as starting materials.
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide belongs to the class of sulfonamides and triazole derivatives. Sulfonamides are known for their antibacterial properties, while triazoles are recognized for their antifungal and anticancer activities. This compound thus bridges two significant areas in medicinal chemistry.
The synthesis of N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide typically employs the click chemistry approach, particularly the Huisgen reaction, which allows for the efficient formation of the triazole ring from an azide and an alkyne.
Technical Details:
The molecular structure of N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide includes:
The compound's molecular formula is , with a molecular weight of approximately 270.32 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide can undergo several chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to optimize yields and selectivity.
The mechanism by which N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide exerts its biological effects involves:
Studies suggest that compounds with similar structures show significant inhibitory effects on cancer cell lines, indicating potential therapeutic applications.
Thermal stability and solubility tests are crucial for determining the suitability of this compound for pharmaceutical formulations.
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide has potential applications in:
The CuAAC reaction represents the most efficient and regioselective method for constructing the 1,2,3-triazole core in N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide. This "click" approach typically involves reacting 2-azidoethyl benzenesulfonamide with terminal alkynes (e.g., ethynylbenzene) under catalytic conditions. A standard protocol employs CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in a DMSO/H₂O (1:1) solvent system at 80°C for 6–8 hours, achieving yields exceeding 85% [1] [7]. The reaction proceeds via copper(I) acetylide formation, followed by regioselective [3+2] cycloaddition with the azide, exclusively yielding the 1,4-disubstituted triazole isomer. Key advantages include exceptional functional group tolerance, compatibility with the sulfonamide group without protecting groups, and scalability. The reaction's "green" credentials are enhanced by reusable Cu(I) catalysts immobilized on magnetic nanoparticles, which maintain >90% efficiency over five cycles .
Table 1: Optimization of CuAAC Conditions for Target Compound Synthesis
Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
CuSO₄/NaAsc | DMSO/H₂O | 80 | 6–8 | 85–90 |
CuI/DBU | DMF | 25 | 12 | 78 |
Cu@Fe₃O₄ NPs | EtOH/H₂O | 70 | 5 | 92 |
[Cu(TCptpy)Cl]PF₆ | t-BuOH/H₂O | 60 | 10 | 88 |
For metal-sensitive applications or biomolecular conjugations, SPAAC offers a complementary route to the triazole moiety. This method utilizes dibenzocyclooctyne (DBCO)-activated benzenesulfonamide derivatives reacting with azidoethylamine precursors without metal catalysts. The ring strain in DBCO lowers the kinetic barrier, enabling cycloaddition at 25°C in aprotic solvents like acetonitrile within 4–6 hours (70–75% yield) [1] . While slower than CuAAC, SPAAC eliminates copper residues that could deactivate biologically active sulfonamides. Recent advances incorporate electron-deficient cyclooctynes (e.g., DIBAC) that accelerate the reaction 3-fold, achieving completion in <1 hour with yields comparable to CuAAC. This strategy is particularly valuable when synthesizing derivatives for in vitro studies where metal contamination must be avoided .
The ethyl spacer linking the benzenesulfonamide and triazole units is efficiently installed via Sonogashira coupling. This two-step sequence involves:
Ruthenium catalysts (e.g., CpRuCl(PPh₃)₂) provide access to the complementary 1,5-disubstituted triazole isomer, which is unattainable via CuAAC. In this protocol, *N-(2-azidoethyl)benzenesulfonamide reacts with phenylacetylene in toluene at 80°C with 5 mol% Ru catalyst, yielding the 1,5-regioisomer in >80% yield [1] . The reaction proceeds through ruthenium azide complexes that undergo cycloaddition with inverse regioselectivity. While not applicable to the target 1,4-isomer (N-[2-(2H-1,2,3-triazol-2-yl)ethyl]), this method is invaluable for structure-activity studies comparing triazole orientations. Recent improvements use water-soluble Ru catalysts, enabling reactions in aqueous media and simplifying purification .
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) serves as a potent organocatalyst for triazole formation under mild conditions. In this metal-free approach, DBU (20 mol%) deprotonates terminal alkynes in situ, generating nucleophilic acetylides that attack sulfonyl azides. The resulting N-sulfonyltriazoles then undergo rearrangement with 2-aminoethanol derivatives to form N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide [1] . Key advantages include:
Microwave irradiation drastically accelerates both triazole formation and spacer functionalization. Key implementations include:
Table 2: Comparative Analysis of Synthetic Methodologies
Method | Reaction Time | Yield (%) | Regioselectivity | Key Advantage |
---|---|---|---|---|
CuAAC (CuSO₄/NaAsc) | 6–8 h | 85–90 | 1,4 only | High efficiency, scalability |
SPAAC (DBCO) | 4–6 h | 70–75 | 1,4 only | Metal-free, bio-compatible |
Sonogashira-CuAAC | 2–3 h (MW) | 80 | 1,4 only | Spacer modularity |
Ru-catalyzed | 8–10 h | 80–85 | 1,5 only | Access to alternative isomer |
DBU-organocatalytic | 12 h | 75–82 | >95% 1,4 | Mild, metal-free |
MW-assisted solvent-free | 5–10 min | 90–95 | 1,4 only | Ultra-fast, eco-friendly |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: